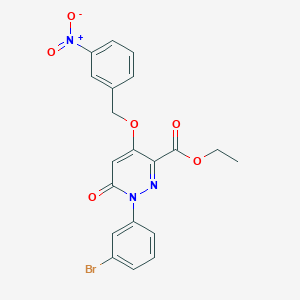

Ethyl 1-(3-bromophenyl)-4-((3-nitrobenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

This compound belongs to the pyridazinecarboxylate family, characterized by a 1,6-dihydropyridazine core substituted with a 3-bromophenyl group at position 1 and a 3-nitrobenzyloxy group at position 3.

Properties

IUPAC Name |

ethyl 1-(3-bromophenyl)-4-[(3-nitrophenyl)methoxy]-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrN3O6/c1-2-29-20(26)19-17(30-12-13-5-3-8-16(9-13)24(27)28)11-18(25)23(22-19)15-7-4-6-14(21)10-15/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALNJNBLONFIRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s distinct features include:

- 1-(3-Bromophenyl) : A bulky, electron-withdrawing substituent.

- 4-((3-Nitrobenzyl)oxy) : A strongly electron-withdrawing nitro group linked via a benzyloxy chain.

- Ethyl ester at position 3 : A common feature in pyridazinecarboxylates, enhancing stability and modulating solubility.

Comparisons with analogs from and reveal key differences:

*Estimated based on substituent contributions. †Exact mass requires experimental validation.

Key Observations :

Physicochemical Properties

- Melting Points : Analogs with nitro or hydroxyl groups (e.g., 12d in : 220–223°C) exhibit higher melting points than those with methyl or trifluoromethyl groups (e.g., 12c: 106–110°C). The target compound’s nitro group and bromophenyl substituent may similarly elevate its melting point .

- Solubility : The nitrobenzyloxy group could reduce aqueous solubility compared to methoxy or hydroxyl analogs (e.g., 12e: 164°C), though the ethyl ester may counterbalance this via lipophilicity .

Spectroscopic Characterization

- ¹H NMR : The target compound’s aromatic protons (3-bromophenyl and 3-nitrobenzyl) would resonate downfield (δ 7.5–8.5 ppm), distinct from methyl-substituted analogs (e.g., 12b: δ 2.5 ppm for CH₃) .

- Mass Spectrometry : Expected [M+H]⁺ peak at m/z ~519, contrasting with lighter analogs like 12g (m/z ~350) .

Research Implications

- Biological Activity: While notes adenosine A1 receptor modulation for some analogs, the target compound’s bromine and nitro groups may alter binding affinity or selectivity due to steric and electronic effects .

- Material Science : The nitro group’s strong dipole could enhance intermolecular interactions in crystal packing, relevant for designing co-crystals or supramolecular assemblies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.